2-Chloro-5-fluoronicotinic acid
Overview
Description
2-Chloro-5-fluoronicotinic acid is a chemical compound with the empirical formula C6H3ClFNO2 and a molecular weight of 175.54 . It is a solid substance and is used for research and development purposes . It has been noted for its special chemical properties and medicinal activity, and is an intermediate for many pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, N2 gas is added to a round-bottom flask containing degassed DMF, Pd(OAc)2, PPh3, and degassed Et3N .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(O)C1=CC(Cl)=NC=C1F
. The InChI representation is 1S/C6H3ClFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11)
. Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 141-142°C . The predicted density is 1.576±0.06 g/cm3 .Scientific Research Applications
Synthesis of Key Pharmaceutical Intermediates
2-Chloro-5-fluoronicotinic acid plays a crucial role in the synthesis of key pharmaceutical intermediates. One such application is the preparation of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, which is achieved through a series of chemical reactions involving palladium-catalyzed cyanation and regioselective chlorination. This process demonstrates the compound's utility in complex organic syntheses and its significance in pharmaceutical manufacturing (Wang et al., 2006).
Precursor in Pesticides and Medicine Synthesis
This compound is also identified as a key precursor in the synthesis of various pesticides and medicines. Research on strains like Rhodococcus erythropolis ZJB-09149 highlights its role in biotransformation processes, particularly in converting 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, which is of significant importance in industrial applications (Jin et al., 2011).
Role in Bacterial Inhibition
The antibacterial properties of this compound and its analogs have been explored, revealing their potential in inhibiting bacterial growth. Studies have shown that compounds like 5-fluoronicotinic acid can inhibit the growth of various bacterial species, such as Streptococcus, Staphylococcus aureus, and Escherichia coli. This suggests potential applications in antimicrobial treatments or as a component in antibacterial agents (Streightoff, 1963).
Molecular Docking and Antibacterial Activity
Further research into 2-chloro-5-fluoro phenol, a related compound, through molecular docking studies demonstrates strong antibacterial activity against various bacterial strains. This suggests potential applications of this compound derivatives in pharmaceuticals targeting bacterial infections (Vidhya et al., 2020).
Applications in Lanthanide Coordination Compounds
The compound is also valuable in synthesizing lanthanide coordination compounds. Studies involving lanthanide metal(III) nitrates and 5-fluoronicotinic acid have led to the creation of new lanthanide coordination compounds with potential applications in materials science and catalysis (Cui et al., 2016).
Safety and Hazards
2-Chloro-5-fluoronicotinic acid is classified as an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using it only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for 2-Chloro-5-fluoronicotinic acid are not provided in the search results, it is noted that halogen-containing compounds are becoming increasingly important in medicinal chemistry . This suggests that this compound may have potential applications in the development of new drugs and therapies.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-fluoronicotinic acid is the RAD51 protein . RAD51 is a core factor for homologous recombination, a process that repairs DNA double-strand breaks . This protein is often overexpressed in breast cancer cells .
Mode of Action
This compound interacts with its target, RAD51, by modifying the secondary structure of the protein . The compound is used to modify a truncated peptide, BRC4 (1523-1537), which has a high binding free energy targeting RAD51 . The modification of BRC4 (1523-1537) with this compound significantly influences the secondary structure of RAD51 (181-200), with a binding constant of 1.1×10^4 L·mol^-1 .
Biochemical Pathways
The interaction of this compound with rad51 suggests that it may influence the homologous recombination pathway . This pathway is necessary for DNA double-strand breaks repair and replication fork protection activities .
Pharmacokinetics
The compound’s molecular weight is 17554 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The interaction of this compound with RAD51 can potentially inhibit the formation of the presynaptic complex, a core intermediate in homologous recombination . This could reduce the efficiency of homologous recombination in breast cancer cells, thereby inhibiting their proliferation .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-fluoronicotinic acid plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD+)-dependent enzymes, where it acts as an inhibitor. This inhibition can affect the enzyme’s activity, leading to alterations in metabolic pathways. Additionally, this compound can bind to specific protein receptors, influencing their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism. In various cell types, this compound has been shown to induce apoptosis, inhibit cell proliferation, and alter cellular differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can lead to enzyme inhibition or activation, depending on the enzyme’s role in the metabolic pathway. Additionally, this compound can interact with DNA, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to understand its potential therapeutic applications and toxicity. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity. In animal studies, this compound has demonstrated a threshold effect, where doses above a certain level result in significant physiological changes, including liver and kidney damage. These studies highlight the importance of dosage optimization for potential therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), affecting the synthesis and degradation of NAD+. These interactions can alter metabolic flux and influence the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with organic anion transporters (OATs) and organic cation transporters (OCTs), facilitating its movement across cellular membranes. The compound’s distribution is influenced by its binding affinity to plasma proteins, which can affect its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These interactions can affect its activity and function, leading to changes in cellular processes .
Properties
IUPAC Name |
2-chloro-5-fluoropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMADTZFXZAITIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465724 | |
Record name | 2-chloro-5-fluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38186-88-8 | |
Record name | 2-Chloro-5-fluoronicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38186-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-5-fluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-fluoronicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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